molecular formula C18H28N2O4S B5573877 1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide

Cat. No.: B5573877
M. Wt: 368.5 g/mol
InChI Key: SJIBEACJDRDPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17697855 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-HT7 Receptor Selectivity and Multireceptor Profile

A study by Canale et al. (2016) explored the N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines. This approach was considered for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. The study identified potent and selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties, suggesting potential applications in treating central nervous system (CNS) disorders (Canale et al., 2016).

Application in Li-ion Batteries

Kim et al. (2013) investigated 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), a solid salt with good miscibility with carbonate solvents, as a co-solvent in Li-ion batteries. The study highlighted EMP-TFSI's ability to provide better conductivity in Li-ion batteries, indicating its potential use in enhancing the performance of these batteries (Kim et al., 2013).

Anti-Acetylcholinesterase Activity

Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups enhanced the activity, with certain derivatives showing potent inhibition of AChE. This suggests potential applications in developing antidementia agents (Sugimoto et al., 1990).

Sulfonyl Hydrazone and Piperidine in Medicinal Chemistry

Karaman et al. (2016) synthesized novel sulfonyl hydrazone derivatives containing piperidine rings and evaluated them for antioxidant capacity and anticholinesterase activity. This research highlights the significance of sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, particularly in developing compounds with potential therapeutic applications (Karaman et al., 2016).

Anticancer Agent Development

A study by Rehman et al. (2018) focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. The findings indicate these compounds have potential as anticancer agents, requiring further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Properties

IUPAC Name

1-ethylsulfonyl-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-25(22,23)20-11-5-6-16(12-20)18(21)19-15(3)13-24-17-9-7-14(2)8-10-17/h7-10,15-16H,4-6,11-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIBEACJDRDPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.